REACTION_CXSMILES
|
CO[C:3]1[C:8]([CH3:9])=[CH:7][C:6]([O:10]C)=[C:5]([CH3:12])[C:4]=1[CH2:13][CH2:14][NH2:15].[N+]([O-])([O-])=O.[NH4+].[NH4+].[Ce+3].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.C(=O)([O-])O.[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>C(#N)C.O.C(OCC)(=O)C>[CH3:12][C:5]1[C:6]([OH:10])=[CH:7][C:8]([CH3:9])=[C:3]2[C:4]=1[CH2:13][CH2:14][NH:15]2 |f:1.2.3.4.5.6.7.8,9.10,11.12.13|
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Name
|
2,5-dimethoxy-3,6-dimethylbenzene ethanamine
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Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=C(C=C1C)OC)C)CCN
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Name
|
cerium diammonium nitrate
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Quantity
|
120.9 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[NH4+].[NH4+].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling on ice over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
stirred at the same temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After removing of insolubles by filtration
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated brine
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography with a small amount of silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resultant oil was crystallized front diethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C2CCNC2=C(C=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |